Myristoyl-Lys-Arg-Thr-Leu-Arg-OH is a synthetic peptide that incorporates a myristoyl group, which is a fatty acid derivative, attached to a sequence of amino acids: lysine, arginine, threonine, leucine, and another arginine. This compound is of interest in biochemical research due to its potential applications in drug delivery systems, cellular signaling, and as a model for studying membrane interactions.
The myristoyl group is derived from myristic acid, a saturated fatty acid found in various plant and animal fats. The amino acids in the peptide sequence are standard building blocks of proteins and can be sourced from natural proteins or synthesized chemically. The synthesis of this compound typically involves solid-phase peptide synthesis techniques.
Myristoyl-Lys-Arg-Thr-Leu-Arg-OH can be classified as a lipidated peptide. Lipidation refers to the covalent attachment of lipid molecules to proteins or peptides, which often influences their biological activity and interaction with cellular membranes. This compound falls under the broader category of bioactive peptides, which are known for their roles in signaling pathways and therapeutic applications.
The synthesis of Myristoyl-Lys-Arg-Thr-Leu-Arg-OH is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The choice of protecting groups (e.g., Fmoc or Boc) and coupling reagents can significantly affect the yield and purity of the final product. Additionally, careful control of reaction conditions (temperature, pH) is critical for successful synthesis.
Myristoyl-Lys-Arg-Thr-Leu-Arg-OH can undergo various chemical reactions typical for peptides:
The stability of Myristoyl-Lys-Arg-Thr-Leu-Arg-OH under physiological conditions is influenced by its amino acid composition and lipidation status. Understanding these reactions is crucial for developing formulations that maintain peptide integrity during storage and application.
The mechanism of action for Myristoyl-Lys-Arg-Thr-Leu-Arg-OH primarily involves its interaction with cellular membranes:
Studies have shown that lipidated peptides can enhance cellular delivery efficiency compared to their non-lipidated counterparts, making them valuable tools in therapeutic applications.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized peptides.
Myristoyl-Lys-Arg-Thr-Leu-Arg-OH has several potential applications:
The discovery of Myr-KRTLR-OH dates to seminal work published in 1990, where researchers systematically explored synthetic peptide analogs of PKC substrates. The investigators recognized that N-terminal myristoylation of the KRTLR sequence conferred unique inhibitory properties absent in the non-lipidated counterpart. Structural analysis revealed the peptide's design mimics the pseudosubstrate domain of PKC isozymes, with the myristoyl group (C14:0) serving as a membrane anchor and the cationic KRTLR sequence acting as a competitive recognition element [1] [4].
Table 1: Structural Characteristics of Myristoyl-Lys-Arg-Thr-Leu-Arg-OH
Characteristic | Specification | Biological Significance |
---|---|---|
Peptide Sequence | Myr-Lys-Arg-Thr-Leu-Arg-OH | PKC substrate recognition motif |
Molecular Formula | C₄₂H₈₂N₁₂O₈ | Hydrophobic-hydrophilic balance |
Molecular Weight | 883.18 g/mol | Optimal for membrane permeability |
CAS Number | 125678-68-4 | Unique chemical identifier |
Key Modification | N-terminal myristoylation | Membrane localization and enhanced inhibition |
The critical breakthrough emerged when researchers demonstrated that myristoylation alone transformed an inert sequence into a potent inhibitor. Biochemical assays established an IC₅₀ of 75 μM against PKC-catalyzed histone phosphorylation, while the non-myristoylated peptide showed negligible activity. This potency leap was attributed to the myristoyl group's dual function: enabling membrane association near PKC's activation site and inducing conformational strain in the kinase domain [1] [4] [9].
Myristoylation serves as a biological strategy for spatial regulation of signaling molecules. For Myr-KRTLR-OH, the C14-saturated fatty acid chain drives incorporation into lipid bilayers, positioning the peptide at PKC's activation interface where phosphatidylserine (PS) cofactor binding occurs. This localization mechanism is quantified by its 3.5-fold increase in membrane affinity compared to unmodified KRTLR [5] [9].
Table 2: Functional Impact of Myristoylation on Peptide Properties
Property | Myristoylated Peptide | Non-Myristoylated Peptide |
---|---|---|
Membrane Association | High (Kd ≈ 10⁻⁷ M) | Negligible |
IC₅₀ Against PKC | 75 μM | >500 μM |
Inhibition Mechanism | PS competition & substrate blockade | Substrate competition only |
Cellular Uptake | Efficient (≤20 μM effective) | Minimal |
Critically, the myristoyl moiety enables allosteric modulation beyond mere membrane anchoring. Biochemical studies reveal Myr-KRTLR-OH disrupts PKC's interaction with phosphatidylserine – an essential cofactor. This dual mechanism (substrate competition + cofactor disruption) explains its superior efficacy over ATP-competitive inhibitors. The peptide maintains activity against the isolated catalytic fragment of PKC (IC₅₀ = 200 μM), confirming direct substrate competition, but shows significantly enhanced potency in intact cellular systems where membrane localization amplifies inhibition [4] [9]. This membrane-directed action is exemplified by its inhibition of IL-2 production in Jurkat T-cells at concentrations as low as 20 μM, demonstrating functional cellular penetration [1] [5].
Myr-KRTLR-OH epitomizes the pseudosubstrate approach to inhibitor design. Its KRTLR sequence mirrors consensus phosphorylation motifs in PKC substrates (e.g., RXXS/TXR), enabling high-affinity binding without serving as a phosphoacceptor. Structural analyses confirm the peptide occupies the substrate-binding cleft, with its arginine residues forming salt bridges with PKC's conserved glutamate residues [1] [4].
The true innovation lies in combining this substrate mimicry with membrane-targeting elements. Myristoylation addresses the historical limitation of peptide inhibitors – poor cellular uptake – by exploiting natural membrane trafficking pathways. This principle is validated by studies showing Myr-KRTLR-OH achieves 8-20 μM IC₅₀ values in intact cells, compared to millimolar-range activities observed for non-myristoylated PKC inhibitory peptides. Its success inspired next-generation inhibitors like myristoylated EGF-R fragment (651-658) (Myr-RKRTLRRL-OH), which shows enhanced potency (IC₅₀ = 5 μM) through extended substrate-mimicking sequences [9] [10].
Table 3: Inhibitory Mechanisms of Myristoylated PKC-Targeting Peptides
Inhibitory Mechanism | Experimental Evidence | Functional Outcome |
---|---|---|
Phosphatidylserine Displacement | Reduced PKC activation in PS/DAQ vesicles | Disruption of membrane recruitment |
Substrate Binding Competition | Competitive inhibition kinetics vs. histone IIIS (Ki = 48 μM) | Blockade of phosphotransferase activity |
Catalytic Domain Interaction | Inhibition of proteolyzed PKC fragment (IC₅₀ = 200 μM) | Direct enzyme-substrate site occupancy |
Allosteric Modulation | Altered ATPase kinetics in PKC | Impaired kinase conformational dynamics |
This pseudosubstrate strategy has broader implications for kinase inhibitor development. By targeting substrate-binding domains – which exhibit greater sequence divergence than ATP-binding pockets – Myr-KRTLR-OH achieves enhanced kinase specificity. This selectivity is evidenced by its minimal cross-reactivity with PKA and PKG even at 100 μM concentrations. The peptide’s mechanism underscores the therapeutic potential of targeting protein-protein interactions over catalytic sites, offering avenues for circumventing the promiscuity limitations of ATP-competitive inhibitors [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7